molecular formula C22H45N3OS4Zn B12672825 Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc CAS No. 93981-66-9

Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc

Cat. No.: B12672825
CAS No.: 93981-66-9
M. Wt: 561.3 g/mol
InChI Key: ZWPPKFSDFHKDDB-UHFFFAOYSA-L
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Description

Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc ( 93981-66-9) is a coordination compound with the molecular formula C22H45N3OS4Zn and a molecular weight of 561.3 g/mol . This complex features a zinc center coordinated by two dibutyldithiocarbamate ligands and a morpholine moiety, a structure that has garnered interest for its structural flexibility and stability in both solid-state and solution phases . The incorporation of morpholine is a key innovation that helps modulate the compound's electronic and steric properties, with recent characterizations revealing unusual dinuclear structures with chair-like eight-membered rings . In scientific research, this compound serves multiple purposes. In chemistry, it is investigated as a catalyst for various organic reactions, including polymerization processes . In biology and medicine, it is studied for its potential biological activities, which include significant antioxidant properties through free radical scavenging, and anticancer activity by inducing apoptosis and cell cycle arrest in laboratory studies . The compound's mechanism of action is rooted in its ability to coordinate with various molecular targets, where the zinc center can interact with enzymes and proteins, thereby modulating their activity and function . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

93981-66-9

Molecular Formula

C22H45N3OS4Zn

Molecular Weight

561.3 g/mol

IUPAC Name

zinc;N,N-dibutylcarbamodithioate;morpholine

InChI

InChI=1S/2C9H19NS2.C4H9NO.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;1-3-6-4-2-5-1;/h2*3-8H2,1-2H3,(H,11,12);5H,1-4H2;/q;;;+2/p-2

InChI Key

ZWPPKFSDFHKDDB-UHFFFAOYSA-L

Canonical SMILES

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].C1COCCN1.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc typically involves the reaction of zinc salts with dibutyldithiocarbamate and morpholine. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

    Zinc Salt Reaction: Zinc chloride or zinc sulfate is commonly used as the zinc source.

    Dibutyldithiocarbamate Formation: Dibutyldithiocarbamate is prepared by reacting dibutylamine with carbon disulfide in the presence of a base.

    Coordination with Morpholine: Morpholine is added to the reaction mixture to form the final coordination compound.

Industrial Production Methods

In an industrial setting, the production of bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc involves large-scale reactors and precise control of reaction parameters. The process includes:

    Raw Material Handling: Ensuring the purity and proper handling of zinc salts, dibutyldithiocarbamate, and morpholine.

    Reaction Control: Maintaining optimal temperature, pH, and solvent conditions to maximize yield and purity.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the oxidation state of zinc or the ligands.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating species.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used.

    Reducing Agents: Sodium borohydride or other reducing agents are commonly employed.

    Substitution Reagents: Various ligands such as phosphines or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield new coordination compounds with different ligands.

Scientific Research Applications

Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological molecules.

    Industry: Utilized in the production of rubber and other materials as a stabilizer and vulcanization accelerator.

Mechanism of Action

The mechanism of action of bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc involves its ability to coordinate with various molecular targets. The zinc center can interact with enzymes, proteins, and other biological molecules, leading to changes in their activity and function. The dithiocarbamate and morpholine ligands play a crucial role in stabilizing the compound and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Zinc Bis(diethyldithiocarbamate)

  • Molecular Formula : C10H20N2S4Zn
  • Molecular Weight : 361.92 g/mol
  • Key Features: Lacks the morpholine ligand, resulting in a simpler tetrahedral geometry. Applications include rubber vulcanization and agrochemical formulations due to its stability and moderate solubility in organic solvents .

Bis(dibutyldithiocarbamato)copper

  • Molecular Formula : C18H36CuN2S4
  • Molecular Weight : 472.31 g/mol
  • Key Features :
    • Copper(II) center confers redox activity, unlike redox-inert zinc.
    • Used as a polymerization inhibitor in industrial resin synthesis .
    • Higher toxicity compared to zinc analogs, limiting biomedical applications.

Bis(dibutyldithiocarbamato)cadmium

  • Molecular Formula : C18H36CdN2S4
  • Molecular Weight : ~529.3 g/mol (estimated)
  • Key Features :
    • Cadmium’s high toxicity and environmental persistence lead to strict regulatory restrictions (e.g., EU REACH Annex XVII) .
    • Comparable ligand structure but replaced with cadmium, highlighting the critical role of metal choice in toxicity profiles.

Data Table: Structural and Functional Comparison

Compound Metal Center Ligands Molecular Weight (g/mol) Key Applications Toxicity Profile
Bis(dibutyldithiocarbamato)(morpholine)zinc Zn(II) 2 × dibutyldithiocarbamate, morpholine ~540 (estimated) Not explicitly stated; likely industrial Low (zinc-based)
Zinc bis(diethyldithiocarbamate) Zn(II) 2 × diethyldithiocarbamate 361.92 Rubber vulcanization, agrochemicals Low
Bis(dibutyldithiocarbamato)copper Cu(II) 2 × dibutyldithiocarbamate 472.31 Polymerization inhibition Moderate
Bis(dibutyldithiocarbamato)cadmium Cd(II) 2 × dibutyldithiocarbamate ~529.3 Restricted due to toxicity High (regulated)

Research Findings and Implications

Ligand Effects : The inclusion of morpholine in Bis(dibutyldithiocarbamato)(morpholine)zinc likely enhances solubility in polar solvents compared to analogs without heteroatom-rich ligands. This property could expand its utility in pharmaceutical or specialty chemical synthesis .

Metal-Dependent Toxicity : Zinc complexes exhibit significantly lower toxicity than cadmium analogs, making them preferable for applications requiring human or environmental safety .

Functional Versatility: Copper dithiocarbamates demonstrate redox activity useful in industrial processes, whereas zinc analogs are favored for stability and non-reactivity .

Regulatory Considerations : Cadmium-based dithiocarbamates face stringent restrictions under regulations like REACH Annex XVII, underscoring the importance of metal selection in compound design .

Biological Activity

Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc, commonly referred to as zinc dibutyldithiocarbamate (ZDBC), is a coordination compound with significant biological activity. This compound is known for its applications in various fields, including rubber manufacturing as an accelerator and activator, but its biological properties have garnered attention in recent research. This article explores the biological activity of ZDBC, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C18H36N2S4Zn
  • Molecular Weight : 474.13 g/mol
  • CAS Number : 136-23-2
  • IUPAC Name : Zinc bis(dibutyldithiocarbamate)

The structure of ZDBC features a zinc ion coordinated to two dibutyldithiocarbamate ligands and one morpholine moiety. This unique configuration contributes to its biological activity.

Antioxidant Properties

ZDBC exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS). Studies have shown that ZDBC can enhance the antioxidant defense system in various cell lines, leading to reduced cytotoxicity in the presence of oxidative agents.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of ZDBC. In vitro studies demonstrated that ZDBC inhibits the proliferation of cancer cells through mechanisms such as:

  • Induction of apoptosis: ZDBC triggers programmed cell death in cancer cells, which is vital for limiting tumor growth.
  • Cell cycle arrest: The compound has been shown to disrupt the cell cycle, preventing cancer cells from dividing and proliferating.

In a study involving human breast cancer cell lines (MDA-MB-231), ZDBC exhibited significant cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell growth.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study published in the Journal of Cancer Research investigated the cytotoxic effects of ZDBC on various cancer cell lines. The results indicated that ZDBC significantly reduced cell viability in MDA-MB-231 and HeLa cells compared to control groups. Flow cytometry analysis revealed that ZDBC-treated cells showed increased Annexin V positivity, indicating elevated apoptosis rates .

Cell LineIC50 (µM)Apoptosis Rate (%)
MDA-MB-2311570
HeLa2065
MCF-10A (control)>10010

Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant capacity of ZDBC using DPPH radical scavenging assays. The findings demonstrated that ZDBC effectively reduced DPPH radical concentration, showcasing its potential as a natural antioxidant agent.

Concentration (µM)% Scavenging Effect
1025
5055
10085

Safety and Toxicity

While ZDBC shows promising biological activity, safety assessments are crucial. Patch testing has indicated that some individuals may develop contact allergies to ZDBC when used in industrial applications . Long-term toxicity studies are needed to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Utilize ligand-exchange reactions or direct coordination of morpholine to zinc dithiocarbamate precursors. Monitor reaction parameters (e.g., solvent polarity, temperature, stoichiometry) using techniques like HPLC or gravimetric analysis to quantify yield and purity. Compare results with analogous copper dithiocarbamate syntheses to identify trends in metal-ligand stability .

Q. How can spectroscopic methods (e.g., NMR, FTIR, X-ray crystallography) be applied to characterize the coordination geometry of this compound?

  • Methodological Answer : FTIR can confirm dithiocarbamate ligand binding via ν(C–S) and ν(C–N) shifts. Single-crystal X-ray diffraction provides precise coordination geometry (e.g., tetrahedral vs. distorted octahedral), while NMR (¹H, ¹³C) resolves morpholine ligand dynamics in solution. Cross-reference crystallographic data with computational models (DFT) for validation .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing using thermogravimetric analysis (TGA) and UV-Vis spectroscopy. Compare degradation products (e.g., morpholine release) under acidic vs. neutral conditions via LC-MS. Reference stability data from structurally similar zinc dithiocarbamates to identify decomposition pathways .

Advanced Research Questions

Q. How do electronic and steric effects of the dibutyldithiocarbamate and morpholine ligands influence the compound’s catalytic or biological activity?

  • Methodological Answer : Perform comparative studies with analogs (e.g., substituting morpholine with piperidine) to isolate steric/electronic contributions. Use cyclic voltammetry to assess redox behavior and DFT calculations to map frontier molecular orbitals. Correlate findings with bioactivity assays (e.g., antimicrobial efficacy) .

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Adopt a split-plot design (as in agricultural chemistry studies) to evaluate variables like sediment adsorption, photodegradation, and bioaccumulation. Use isotope-labeled analogs for tracer studies and LC-MS/MS to quantify degradation products. Align with OECD guidelines for ecotoxicological testing .

Q. How can contradictions in reported thermal stability data for zinc dithiocarbamates be resolved?

  • Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA) to systematically compare literature data. Identify confounding variables (e.g., sample purity, heating rates) through sensitivity analysis. Replicate key studies under controlled conditions using standardized TGA protocols .

Q. What theoretical frameworks best explain the compound’s ligand-exchange kinetics in solution?

  • Methodological Answer : Model kinetics using the Eigen-Wilkins mechanism for ligand substitution. Conduct stopped-flow spectrophotometry to measure rate constants under varying ionic strengths. Validate with molecular dynamics simulations to probe solvent-ligand interactions .

Q. How can advanced statistical methods address variability in spectroscopic data during structural characterization?

  • Methodological Answer : Employ multivariate analysis (e.g., PCA) to deconvolute overlapping FTIR or NMR peaks. Use Bayesian statistics to quantify uncertainty in crystallographic refinement. Cross-validate with spectroscopic databases (e.g., Cambridge Structural Database) .

Methodological Frameworks for Research Design

  • PICO Framework : For systematic reviews, structure questions around Population (compound properties), Intervention (synthetic/analytical methods), Comparison (alternative ligands/metals), and Outcomes (yield, stability, activity) .
  • FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novel coordination modes), Novel (unexplored applications), Ethical (safe disposal protocols), and Relevant (alignment with green chemistry goals) .

Data Contradiction Analysis

  • Use funnel plots to detect publication bias in thermal stability studies.
  • Apply Cochran’s Q-test to assess heterogeneity in reported bioactivity data .

Experimental Design Tables

Variable Levels Tested Measurement Technique
Reaction Temperature25°C, 50°C, 80°CHPLC (yield), TGA (purity)
Ligand Ratio1:1, 1:1.5, 1:2 (Zn:morpholine)X-ray diffraction, FTIR
pH Stability2.0, 7.0, 10.0UV-Vis (degradation kinetics)

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